molecular formula C32H35ClFN5O11 B14055481 but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide

but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide

Cat. No.: B14055481
M. Wt: 720.1 g/mol
InChI Key: WSWGLYVYONDLQD-UHFFFAOYSA-N
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Description

But-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide: is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide typically involves multiple steps, including:

    Formation of the Quinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Aniline Derivative: The aniline derivative, 3-chloro-4-fluoroaniline, is introduced through a nucleophilic substitution reaction.

    Attachment of the Oxolan-3-yloxy Group: This step involves the reaction of the quinazoline core with oxolan-3-ol under suitable conditions.

    Formation of the Butanamide Side Chain: The final step involves the reaction of the intermediate with but-2-enedioic acid and dimethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and quinazoline moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups and the quinazoline ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aniline and quinazoline sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound’s quinazoline core is of interest due to its potential biological activity. It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

Medicinally, the compound may have applications as a drug candidate. Its structure suggests potential activity against certain diseases, making it a subject of pharmacological studies.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can inhibit enzyme activity by binding to the active site, while the aniline and oxolan-3-yloxy groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an anticancer agent.

    Erlotinib: Similar in structure and used for similar applications in cancer treatment.

    Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.

Uniqueness

What sets but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide apart is the presence of the oxolan-3-yloxy group, which may confer unique binding properties and biological activity compared to other quinazoline derivatives.

Properties

Molecular Formula

C32H35ClFN5O11

Molecular Weight

720.1 g/mol

IUPAC Name

but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide

InChI

InChI=1S/C24H27ClFN5O3.2C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;2*5-3(6)1-2-4(7)8/h5-6,10-12,14,16H,3-4,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8)

InChI Key

WSWGLYVYONDLQD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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